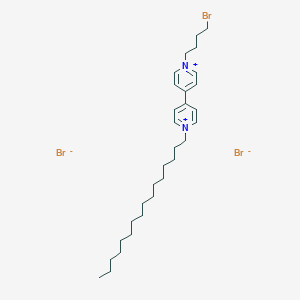
1-(4-Bromobutyl)-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound with a bipyridinium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromohexadecane and 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The bipyridinium core can undergo redox reactions, where it can be reduced to form the corresponding bipyridine or oxidized to form higher oxidation states.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Redox reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst to facilitate the addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation of the bipyridinium core can produce bipyridine N-oxide.
科学的研究の応用
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with biological membranes and ion channels. The long hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting ion transport. The bipyridinium core can interact with various molecular targets, including proteins and nucleic acids, influencing their function and activity.
類似化合物との比較
Similar Compounds
1-(4-Bromobutyl)-2,2’-bipyridinium dibromide: Similar structure but with a different substitution pattern on the bipyridinium core.
1-(4-Bromobutyl)-1’-octadecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a longer alkyl chain.
1-(4-Bromobutyl)-1’-dodecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a shorter alkyl chain.
Uniqueness
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific combination of a bromobutyl group and a hexadecyl chain, which imparts distinct physicochemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
207742-51-6 |
|---|---|
分子式 |
C30H49Br3N2 |
分子量 |
677.4 g/mol |
IUPAC名 |
1-(4-bromobutyl)-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H49BrN2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-25-18-29(19-26-32)30-20-27-33(28-21-30)24-17-15-22-31;;/h18-21,25-28H,2-17,22-24H2,1H3;2*1H/q+2;;/p-2 |
InChIキー |
QEDCBCAVHAQLLI-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCBr.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
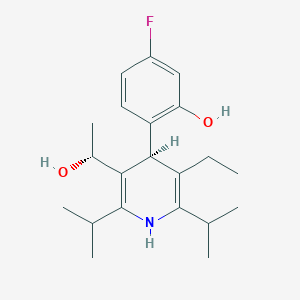
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
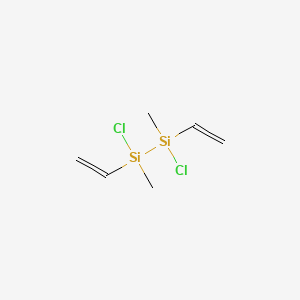
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
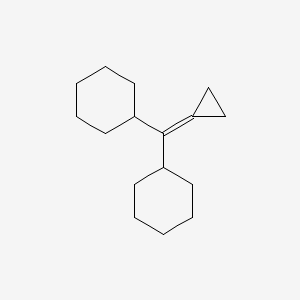
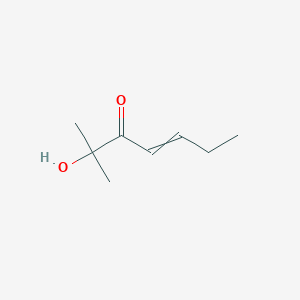
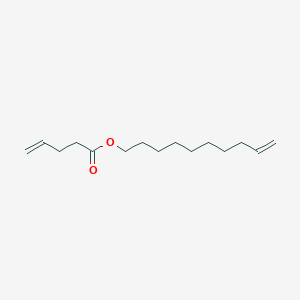
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
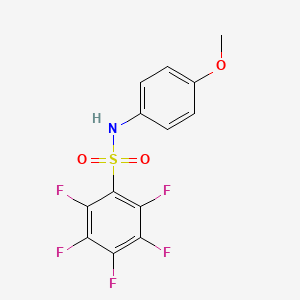
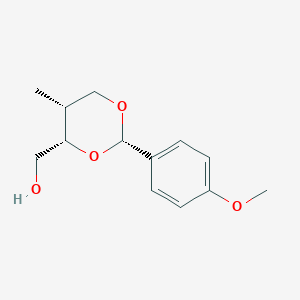
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
